Troxonium tosylate
Description
Troxonium tosylate (chemical formula: C₁₅H₂₅NO₃S; molecular weight: 289.34 g/mol) is a bisquaternary ammonium salt composed of triethyl(2-hydroxyethyl)ammonium and 4-methylbenzenesulfonate (tosylate) ions . It has been investigated for its antihypertensive properties, demonstrating dose-dependent efficacy in reducing systolic and diastolic blood pressure in hypertensive patients without significant adverse effects in clinical trials .
Properties
CAS No. |
391-70-8 |
|---|---|
Molecular Formula |
C25H37NO8S |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;triethyl-[2-(2,3,4-trimethoxybenzoyl)oxyethyl]azanium |
InChI |
InChI=1S/C18H30NO5.C7H8O3S/c1-7-19(8-2,9-3)12-13-24-18(20)14-10-11-15(21-4)17(23-6)16(14)22-5;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,7-9,12-13H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
AJIXENUYZFYPEY-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
The mode of action of Troxonium tosylate involves its interaction with its targets, leading to changes in cellular processes. It is known that the compound has antihypertensive effects, suggesting that it may interact with targets involved in blood pressure regulation.
Result of Action
It is known that this compound has antihypertensive effects, suggesting that it may have effects on blood pressure regulation at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the physical and chemical environment within the body, as well as external environmental factors
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The 3,4,5-trimethoxybenzoyloxy ester moiety in Troxonium tosylate is susceptible to hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
In acidic environments (e.g., H₂SO₄/H₂O), the ester undergoes nucleophilic acyl substitution to yield 3,4,5-trimethoxybenzoic acid and the corresponding diol intermediate .
Base-Promoted Saponification
Under basic conditions (e.g., NaOH), the ester hydrolyzes to 3,4,5-trimethoxybenzoate and ethanol derivatives. The reaction proceeds via hydroxide ion attack at the carbonyl carbon .
| Reaction Conditions | Products |
|---|---|
| H₃O⁺, H₂O, Δ | 3,4,5-Trimethoxybenzoic acid + diol |
| NaOH, H₂O, Δ | 3,4,5-Trimethoxybenzoate + ethanolate |
Quaternary Ammonium Salt Reactivity
The triethylammonium group exhibits reactivity typical of quaternary ammonium salts:
Hofmann Elimination
Heating this compound with a strong base (e.g., Ag₂O) may induce β-elimination, producing triethylamine, ethylene derivatives, and regenerating the tosylate anion :
Alkylation Reactions
The positively charged nitrogen can act as an electrophilic center, facilitating alkyl group transfer to nucleophiles (e.g., iodide in SN2 reactions):
Tosylate Counterion Behavior
The tosylate anion (p-toluenesulfonate) can participate in metathesis or displacement reactions:
Anion Exchange
In polar aprotic solvents (e.g., DMF), this compound may undergo ion exchange with salts like NaCl or KBr, forming Troxonium chloride/bromide and Na/K tosylate :
Nucleophilic Displacement
Under high chloride concentrations, the tosylate group can act as a leaving group in SN2 reactions, though this is less common due to its stable resonance structure .
Thermal Decomposition
At elevated temperatures (>150°C), this compound may decompose via:
-
Cleavage of the ester linkage.
-
Degradation of the quaternary ammonium group to triethylamine and hydrocarbons.
-
Sulfonation of aromatic byproducts from the tosylate anion.
Redox Reactions
The 3,4,5-trimethoxybenzoyl group may undergo demethylation under strong oxidizing agents (e.g., BBr₃), yielding phenolic derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Troxonium tosylate belongs to a class of alkyl bisquaternary ammonium compounds, which are characterized by two quaternary ammonium groups linked by an alkyl chain. Below is a detailed comparison with key analogs based on structural features, biological activity, and therapeutic applications.
Structural and Functional Analogues
BTE18 (Octadecamethylenebis(triethylammonium bromide))
- Structure : Two triethylammonium groups connected by an 18-carbon alkyl chain.
- Activity : Potent competitive inhibitor of choline transport (Ki = 28 nM), comparable to hemicholinium-3 (HC-3) .
- Therapeutic Use : Primarily a research tool for studying choline transport mechanisms.
BHDM18 (Octadecamethylenebis((2-hydroxyethyl)dimethylammonium bromide))
- Structure : Two (2-hydroxyethyl)dimethylammonium groups linked by an 18-carbon chain.
- Activity : Lower inhibitory potency (Ki = 75 nM) compared to BTE18, likely due to the reduced hydrophobicity of hydroxyethyl substituents .
Troxypyrrolium Tosylate
- Structure : Similar bisquaternary ammonium structure with a pyrrolidine-derived substituent (exact structure unspecified in evidence).
- Activity : Moderately effective choline transport inhibitor, comparable to this compound .
- Therapeutic Use: Not explicitly stated in available evidence.
Monoquaternary Alkyltrimethylammonium Compounds
Key Structural Determinants of Activity
Alkyl Chain Length :
- Inhibitory potency peaks at 17–18 methylene groups for bisquaternary compounds (e.g., BTE18, BHDM18). Shorter chains reduce activity due to decreased membrane interaction .
Ammonium Substituents :
- Triethylammonium groups (e.g., BTE18, troxonium) exhibit higher activity than trimethylammonium analogs. Hydrophobic interactions enhance binding to choline transporters .
Counterion Effects :
Pharmacological and Clinical Comparisons
Research Findings and Mechanistic Insights
- Monoquaternary compounds achieve similar efficacy with shorter chains, suggesting flexibility in molecular design .
- Antihypertensive Effects : Troxonium’s clinical efficacy (600–1000 mg/day) is unique among the compared compounds, as others like BTE18 lack reported therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the purity and structural integrity of Troxonium Tosylate?
- Methodological Answer : this compound’s purity and structure are typically validated using high-performance liquid chromatography (HPLC) coupled with UV detection for quantitative impurity profiling . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming its molecular structure, while mass spectrometry (MS) provides molecular weight verification. Differential scanning calorimetry (DSC) can assess thermal stability and polymorphic forms. Researchers should cross-reference these methods with pharmacopeial standards to ensure reproducibility .
Q. What synthetic routes are documented for this compound, and what are their critical reaction parameters?
- Methodological Answer : The synthesis of this compound involves quaternization of a tertiary amine precursor with tosyl chloride under controlled pH (7–9) and temperature (40–60°C) conditions . Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., acetonitrile for polarity), and reaction time optimization to minimize byproducts like unreacted tosylate. Post-synthesis purification via recrystallization in ethanol-water mixtures is recommended to achieve >98% purity .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2), testing accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions over 6–12 months. Use HPLC to monitor degradation products (e.g., hydrolysis of the tosyl group) and spectrophotometry for color changes. For light sensitivity, employ photostability chambers per ICH Q1B. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. How can factorial design optimize this compound synthesis while minimizing resource consumption?
- Methodological Answer : A 2³ factorial design can evaluate the effects of temperature, pH, and solvent volume on yield and impurity levels. For example, high temperature (60°C) may increase reaction rate but risk degradation, while low pH (<7) could reduce quaternization efficiency. Response surface methodology (RSM) identifies optimal conditions, and ANOVA quantifies parameter significance. Virtual simulations (e.g., Aspen Plus) reduce experimental iterations .
Q. What computational strategies are effective in modeling this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding affinities to receptors like ion channels. Density functional theory (DFT) calculations (using Gaussian) analyze electronic properties influencing reactivity. Machine learning models (e.g., QSAR) can correlate structural descriptors with bioactivity, but require curated datasets to avoid overfitting .
Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature control (±0.5°C), and equilibration time. Replicate experiments using standardized solvents (HPLC-grade) and automated titrimetry (e.g., SiriusT3). Statistical tools like Bland-Altman plots or Cohen’s d can quantify data variability. Cross-validate results with Hansen solubility parameters to identify outlier methodologies .
Q. What strategies mitigate interference from this compound’s degradation products during bioanalytical assays?
- Methodological Answer : Degradation products (e.g., des-tosyl metabolites) can co-elute with the parent compound in LC-MS. Employ orthogonal separation methods: HILIC for polar metabolites vs. reversed-phase HPLC for the parent. High-resolution MS (Orbitrap) and tandem MS/MS with MRM transitions enhance specificity. Method validation per FDA guidelines (accuracy: ±15%, precision: RSD <20%) is critical .
Data Analysis and Experimental Design
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound’s pharmacological studies?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1000 iterations) estimates confidence intervals. For multiplex assays (e.g., cytotoxicity and receptor binding), apply multivariate ANOVA (MANOVA) to account for correlated outcomes. Open-source tools like R (drc package) or GraphPad Prism are recommended .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data should be processed using bioinformatics pipelines (e.g., DESeq2 for differential expression, MaxQuant for protein identification). Pathway enrichment analysis (KEGG, Reactome) identifies perturbed biological processes. Systems biology models (COBRA Toolbox) integrate metabolomic flux data to predict off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
